
N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also referred to as Vardenafil Impurity 5 . It is characterized by the presence of an ethoxyphenyl group, a triazinyl ring, and a butyramide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide involves several steps. One common method includes the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form 2-ethoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the triazinyl ring. The final step involves the reaction of the triazinyl intermediate with butyric anhydride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide has several scientific research applications:
Chemistry: Used as a reference standard and impurity marker in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its role as an impurity in pharmaceutical formulations, particularly in the synthesis of Vardenafil.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1-(3-(2-Ethoxyphenyl)-2,5-dihydro-5-oxo-1,2,4-triazin-6-yl)ethyl)acetamide: Similar structure with an acetamide group instead of butyramide.
N-(1-(3-(2-Ethoxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)butanamide: Another closely related compound with slight structural variations.
Uniqueness
N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its role as an impurity in Vardenafil synthesis further highlights its significance in pharmaceutical research .
Properties
IUPAC Name |
N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-4-8-14(22)18-11(3)15-17(23)19-16(21-20-15)12-9-6-7-10-13(12)24-5-2/h6-7,9-11H,4-5,8H2,1-3H3,(H,18,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQIKSBMRFTURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C1=NN=C(NC1=O)C2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
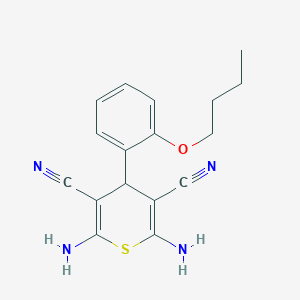
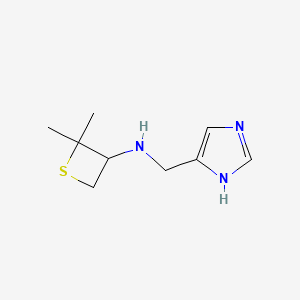

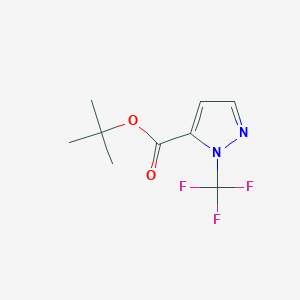
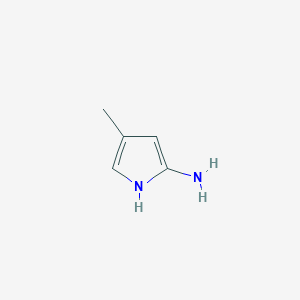
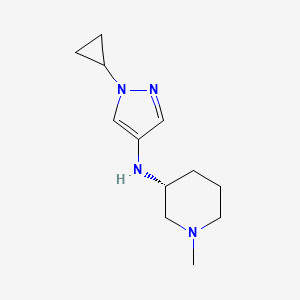
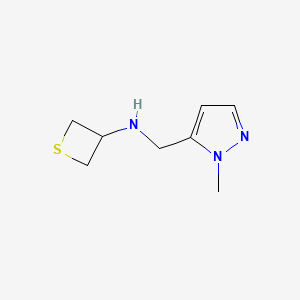
![6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12986977.png)
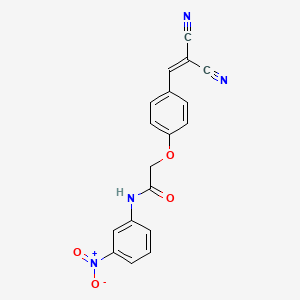
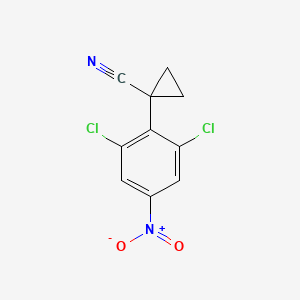
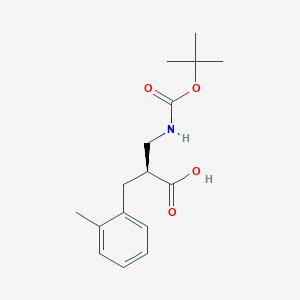

![tert-Butyl 1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12987006.png)
![Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate](/img/structure/B12987007.png)
